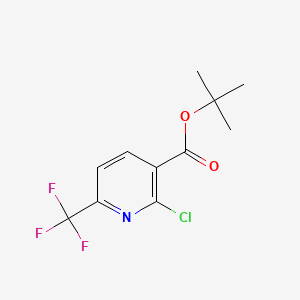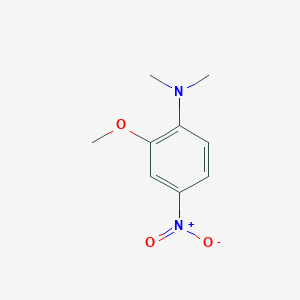
2-Methoxy-N,N-dimethyl-4-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-N,N-dimethyl-4-nitroaniline is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to an aniline ring, with two methyl groups (-CH3) attached to the nitrogen atom. This compound is of interest due to its applications in various fields, including organic synthesis, dye production, and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N,N-dimethyl-4-nitroaniline typically involves the nitration of 2-methoxyaniline followed by N,N-dimethylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the para position relative to the methoxy group. The resulting 2-methoxy-4-nitroaniline is then subjected to N,N-dimethylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The nitration and dimethylation steps are optimized for efficiency, and the final product is purified through recrystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-N,N-dimethyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form azo dyes, where the nitro group is reduced to an amino group, which then couples with diazonium salts.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Coupling: Sodium nitrite and hydrochloric acid to form diazonium salts, followed by coupling with aromatic amines.
Major Products Formed
Reduction: 2-Methoxy-N,N-dimethyl-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Coupling: Azo dyes with vibrant colors.
Aplicaciones Científicas De Investigación
2-Methoxy-N,N-dimethyl-4-nitroaniline is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is used in studies involving enzyme inhibition and as a probe for biochemical assays.
Medicine: Research into its potential pharmacological properties, including its effects on specific enzymes and receptors.
Industry: Used in the production of dyes, pigments, and as a precursor for other chemical compounds
Mecanismo De Acción
The mechanism of action of 2-Methoxy-N,N-dimethyl-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy and dimethyl groups influence the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular interactions depend on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-nitroaniline: Lacks the N,N-dimethyl groups, used in dye synthesis and as a photometric reagent.
N,N-Dimethyl-4-nitroaniline: Lacks the methoxy group, used in organic synthesis and as an intermediate for non-linear optical materials.
4-Methoxy-2-nitroaniline: Similar structure but with different positioning of the methoxy and nitro groups, used in dye and pigment synthesis.
Uniqueness
2-Methoxy-N,N-dimethyl-4-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and N,N-dimethyl groups enhances its solubility and interaction with various substrates, making it a versatile compound in research and industrial applications .
Propiedades
Fórmula molecular |
C9H12N2O3 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
2-methoxy-N,N-dimethyl-4-nitroaniline |
InChI |
InChI=1S/C9H12N2O3/c1-10(2)8-5-4-7(11(12)13)6-9(8)14-3/h4-6H,1-3H3 |
Clave InChI |
YDODYNVOKLHYNP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


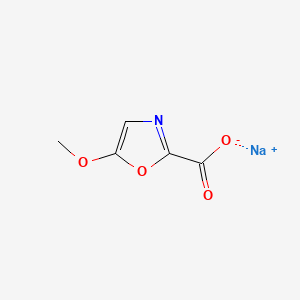
![Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13915527.png)

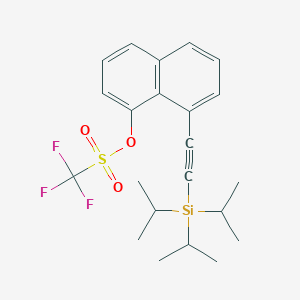
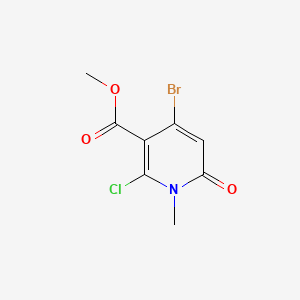
![2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol](/img/structure/B13915545.png)
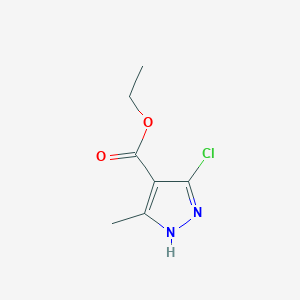
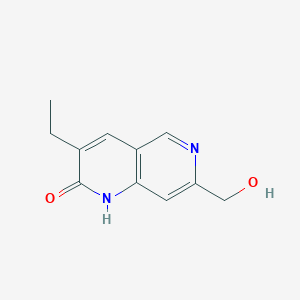
![(S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13915565.png)

![2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol](/img/structure/B13915577.png)

